"2-Bromoethyl ethyl sulfide" synthesis and characterization
"2-Bromoethyl ethyl sulfide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl ethyl sulfide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Bromoethyl ethyl sulfide (CAS No: 35420-95-2). As a bifunctional molecule, it serves as a valuable synthetic intermediate, particularly as an alkylating agent for introducing the ethylthioethyl group into various molecular structures.[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. The guide emphasizes safety protocols essential for handling the associated reagents and the final product.
Introduction to 2-Bromoethyl ethyl sulfide
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a versatile building block in organosulfur chemistry.[1] Its structure incorporates a nucleophilic sulfur atom and a reactive carbon-bromine bond, making it a key reagent for a variety of chemical transformations. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, further diversifying its synthetic utility.[1]
Chemical Identity and Physical Properties
| Property | Value |
| CAS Number | 35420-95-2[2] |
| Molecular Formula | C₄H₉BrS[2][3] |
| Molecular Weight | 169.09 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.389 g/cm³[4] |
| Boiling Point | 57 °C[4] |
| Flash Point | 62 °C[4] |
| Refractive Index | 1.508[4] |
Synthetic Methodologies
The synthesis of 2-Bromoethyl ethyl sulfide is primarily centered around the formation of the key carbon-sulfur bond and the introduction of the bromine atom. The most common and reliable approach is a two-step process starting from readily available precursors.
Preferred Route: Two-Step Synthesis from 2-Chloroethanol
This methodology is favored due to the high availability and lower cost of the starting materials, 2-chloroethanol and ethanethiol. The process involves an initial nucleophilic substitution to form a stable intermediate, followed by a halogen exchange/substitution reaction.
Step 1: Synthesis of 2-(Ethylthio)ethanol The first step involves the synthesis of 2-(ethylthio)ethanol via a Williamson ether synthesis-like reaction. Ethanethiol is deprotonated by a strong base, such as sodium hydroxide, to form the highly nucleophilic sodium ethanethiolate. This thiolate then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in an Sₙ2 reaction.
Step 2: Bromination of 2-(Ethylthio)ethanol The hydroxyl group of the intermediate, 2-(ethylthio)ethanol, is a poor leaving group. It must be converted into a better leaving group to be substituted by a bromide ion. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via activation of the alcohol, followed by nucleophilic attack by the bromide ion.
Alternative Route: Electrophilic Addition to Ethyl Vinyl Sulfide
An alternative approach is the electrophilic addition of hydrogen bromide (HBr) across the double bond of ethyl vinyl sulfide.[5][6] This reaction follows Markovnikov's rule, where the proton adds to the carbon atom that is already bonded to more hydrogen atoms, and the bromide adds to the more substituted carbon. The sulfur atom's ability to stabilize an adjacent carbocation through resonance influences the regioselectivity of this addition.[7]
Caption: Preferred two-step synthesis of 2-Bromoethyl ethyl sulfide.
Experimental Protocols & Purification
Warning: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Synthesis of 2-(Ethylthio)ethanol
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium hydroxide (1.0 eq) in ethanol.
-
Thiolate Formation: Cool the solution in an ice bath and add ethanethiol (1.0 eq) dropwise via the dropping funnel. Stir for 30 minutes to ensure the complete formation of sodium ethanethiolate.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.0 eq) dropwise to the reaction mixture.[8][9][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture, and filter to remove the precipitated sodium chloride. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase to yield crude 2-(ethylthio)ethanol. The product can be further purified by vacuum distillation.
Protocol for Bromination to 2-Bromoethyl ethyl sulfide
-
Setup: In a three-necked round-bottom flask fitted with a dropping funnel and a condenser, place the crude 2-(ethylthio)ethanol (1.0 eq) in an inert solvent like dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Extraction: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, 2-Bromoethyl ethyl sulfide, is purified by vacuum distillation.
Comprehensive Characterization
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a complete profile of the molecule.
Caption: Integrated workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the ethyl group and the bromoethyl moiety.
-
A triplet corresponding to the three protons of the methyl group (CH₃).
-
A quartet for the two methylene protons (SCH₂) of the ethyl group.
-
Two triplets for the adjacent methylene groups (-SCH₂CH₂Br), which may appear as complex multiplets depending on the solvent and resolution.
-
-
¹³C NMR Analysis: The carbon NMR will display four distinct signals, one for each unique carbon atom in the structure.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃ -CH₂-S- | ~1.3 (triplet) | ~15 |
| CH₃-CH₂ -S- | ~2.6 (quartet) | ~28 |
| -S-CH₂ -CH₂-Br | ~2.9 (triplet) | ~35 |
| -S-CH₂-CH₂ -Br | ~3.4 (triplet) | ~32 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1] For C₄H₉BrS, these will be at m/z 168 and 170.
-
Fragmentation Pathways: A common fragmentation pathway for sulfides is alpha-cleavage, which involves the fission of the C-S or C-C bond adjacent to the sulfur atom, leading to stable carbocations.[1]
| Fragment Ion | Formula | Expected m/z |
| [M]⁺ | [C₄H₉⁷⁹BrS]⁺ | 168 |
| [M+2]⁺ | [C₄H₉⁸¹BrS]⁺ | 170 |
| [M-C₂H₅]⁺ | [C₂H₄BrS]⁺ | 139/141 |
| [M-Br]⁺ | [C₄H₉S]⁺ | 89 |
| [C₂H₅S]⁺ | [C₂H₅S]⁺ | 61 |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (alkane): 2950-2850 cm⁻¹
-
C-H bending: 1465-1375 cm⁻¹
-
C-S stretching: 700-600 cm⁻¹ (often weak)
-
C-Br stretching: 600-500 cm⁻¹
Safety and Handling
2-Bromoethyl ethyl sulfide and its precursors are hazardous materials requiring strict safety protocols.
-
Hazard Identification: The compound is classified as a combustible liquid, harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[4][11] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid contact with skin and eyes.[4] Ensure the work area is well-ventilated.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][11] Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
This guide has detailed a reliable and well-documented synthetic route for producing 2-Bromoethyl ethyl sulfide from 2-chloroethanol. The provided protocols for synthesis, purification, and comprehensive characterization using NMR, MS, and IR spectroscopy offer a complete framework for researchers. Adherence to the outlined safety procedures is paramount to ensure safe handling and successful synthesis of this important chemical intermediate.
References
-
MATERIAL SAFETY DATA SHEET (MSDS) - KRISHNA SOLVECHEM LTD. (n.d.). Retrieved January 16, 2026, from [Link]
-
Keskitalo, M., Pihlaja, K., & Grigoriev, E. (2017). Synthesis route attribution of sulfur mustard by multivariate data analysis of chemical signatures. OSTI.GOV. [Link]
-
G. J. Black, D. E. A. G. G. Black, & D. E. A. G. G. Black. (2018). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Publishing. [Link]
-
Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Dibromodiethyl sulfide - Wikipedia. (2024, June 21). Retrieved January 16, 2026, from [Link]
-
2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Chloroethanol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Preparation of sulfides (video) - Khan Academy. (n.d.). Retrieved January 16, 2026, from [Link]
-
Wang, Y., Zhang, H., Liu, Y., & Chen, G. (2020). Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator. ACS Omega. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Thiocarboxylic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. [Link]
-
ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Chloroethyl ethyl sulfide - NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Chloroethanol - Sciencemadness Wiki. (2020, February 2). Retrieved January 16, 2026, from [Link]
-
Addition of HBr to Vinyl bromide - Chemistry Stack Exchange. (2015, April 16). Retrieved January 16, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Addition of HBr to Alkenes - Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Pihlaja, K., & Auvinen, M. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. ResearchGate. [Link]
-
Swain, C. G., Ketley, A. D., & Bader, R. F. W. (1959). The Mechanism of Ethylene Oxide Formation from 2-Chloroethanol. Journal of the American Chemical Society, 81(10), 2353-2359. [Link]
-
Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clark, J. (n.d.). Explaining electrophilic addition involving hydrogen halides - Chemguide. Retrieved January 16, 2026, from [Link]
-
Reactions of Alkenes with Hydrogen Halides - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]
- Preparation method of 2-bromoethyl sodium sulfonate. (n.d.). Google Patents.
-
Rohrbaugh, D., Yang, Y.-C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
2-Bromoethyl ether - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 9. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 11. fishersci.ca [fishersci.ca]
- 12. kscl.co.in [kscl.co.in]
